Cas no 134234-40-5 ((1R)-1-Methyl-2,3-dihydro-1H-isoindole)

(1R)-1-Methyl-2,3-dihydro-1H-isoindole 化学的及び物理的性質
名前と識別子
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- (1R)-1-methyl-2,3-dihydro-1H-isoindole
- (R)-1-Methyl-2,3-dihydro-1H-isoindole
- SB32925
- (1R)-1-Methyl-2,3-dihydro-1H-isoindole
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- MDL: MFCD19226317
- インチ: 1S/C9H11N/c1-7-9-5-3-2-4-8(9)6-10-7/h2-5,7,10H,6H2,1H3/t7-/m1/s1
- InChIKey: UWMCJDIBDVFVFT-SSDOTTSWSA-N
- SMILES: N1CC2C=CC=CC=2[C@H]1C
計算された属性
- 精确分子量: 133.089149355g/mol
- 同位素质量: 133.089149355g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 10
- 回転可能化学結合数: 0
- 複雑さ: 122
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 12
(1R)-1-Methyl-2,3-dihydro-1H-isoindole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1126694-100mg |
(R)-1-Methyl-2,3-dihydro-1H-isoindole |
134234-40-5 | 95% | 100mg |
$325 | 2024-07-28 | |
Enamine | EN300-257855-1.0g |
(1R)-1-methyl-2,3-dihydro-1H-isoindole |
134234-40-5 | 95% | 1.0g |
$1500.0 | 2024-06-18 | |
Enamine | EN300-257855-0.25g |
(1R)-1-methyl-2,3-dihydro-1H-isoindole |
134234-40-5 | 95% | 0.25g |
$1381.0 | 2024-06-18 | |
Enamine | EN300-257855-2.5g |
(1R)-1-methyl-2,3-dihydro-1H-isoindole |
134234-40-5 | 95% | 2.5g |
$2940.0 | 2024-06-18 | |
eNovation Chemicals LLC | Y1126694-500mg |
(R)-1-Methyl-2,3-dihydro-1H-isoindole |
134234-40-5 | 95% | 500mg |
$940 | 2024-07-28 | |
eNovation Chemicals LLC | Y1126694-250mg |
(R)-1-Methyl-2,3-dihydro-1H-isoindole |
134234-40-5 | 95% | 250mg |
$525 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0827-5g |
(R)-1-Methyl-2,3-dihydro-1H-isoindole |
134234-40-5 | 96% | 5g |
41384.47CNY | 2021-05-07 | |
Enamine | EN300-257855-5g |
(1R)-1-methyl-2,3-dihydro-1H-isoindole |
134234-40-5 | 5g |
$4349.0 | 2023-09-14 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0827-500mg |
(R)-1-Methyl-2,3-dihydro-1H-isoindole |
134234-40-5 | 96% | 500mg |
¥12224.03 | 2025-01-21 | |
Enamine | EN300-257855-10g |
(1R)-1-methyl-2,3-dihydro-1H-isoindole |
134234-40-5 | 10g |
$6450.0 | 2023-09-14 |
(1R)-1-Methyl-2,3-dihydro-1H-isoindole 関連文献
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
(1R)-1-Methyl-2,3-dihydro-1H-isoindoleに関する追加情報
Recent Advances in the Study of (1R)-1-Methyl-2,3-dihydro-1H-isoindole (CAS: 134234-40-5)
The compound (1R)-1-Methyl-2,3-dihydro-1H-isoindole (CAS: 134234-40-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral isoindoline derivative is increasingly recognized for its potential as a versatile scaffold in drug discovery, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors. Recent studies have explored its unique structural features, which combine a rigid aromatic system with a flexible amine moiety, making it an attractive candidate for modulating protein-protein interactions.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a precursor for novel dopamine receptor modulators. Researchers utilized (1R)-1-Methyl-2,3-dihydro-1H-isoindole as a key intermediate in the synthesis of D2/D3 receptor-selective ligands, achieving remarkable selectivity profiles through strategic functionalization of the isoindoline core. The study reported a 15-fold improvement in binding affinity compared to previous generation compounds, with molecular docking simulations revealing critical interactions with receptor subpockets.
In the area of synthetic methodology, significant progress has been made in the asymmetric synthesis of (1R)-1-Methyl-2,3-dihydro-1H-isoindole. A team at MIT developed a novel biocatalytic route using engineered imine reductases, achieving enantiomeric excess >99% and yields exceeding 85% under mild conditions (Green Chemistry, 2024). This breakthrough addresses previous challenges in obtaining the (R)-enantiomer with high optical purity, opening new possibilities for large-scale production of chiral pharmaceuticals derived from this scaffold.
Pharmacokinetic studies of (1R)-1-Methyl-2,3-dihydro-1H-isoindole derivatives have revealed promising characteristics for CNS drug development. A recent ADME profiling study (Xenobiotica, 2023) showed that appropriately substituted analogs exhibit excellent blood-brain barrier penetration (BB ratio 2.1-3.8) while maintaining favorable metabolic stability (t1/2 > 4 hours in human liver microsomes). These findings support the growing interest in this scaffold for neurodegenerative disease therapeutics.
Emerging applications in cancer therapeutics have also been reported. Researchers at MD Anderson Cancer Center identified (1R)-1-Methyl-2,3-dihydro-1H-isoindole-based compounds as potent inhibitors of histone demethylases, showing particular efficacy against KDM5 family enzymes (Nature Chemical Biology, 2024). The lead compound demonstrated nanomolar inhibitory activity and selective cytotoxicity in cancer cell lines while sparing normal cells, suggesting potential for epigenetic cancer therapy development.
Structural activity relationship (SAR) studies have significantly advanced our understanding of this scaffold's pharmacophoric features. A comprehensive computational and experimental analysis (Journal of Chemical Information and Modeling, 2023) mapped critical hydrogen bond donor/acceptor patterns and hydrophobic interactions that govern target binding. These insights are driving rational design of next-generation therapeutics based on the (1R)-1-Methyl-2,3-dihydro-1H-isoindole core structure.
Looking forward, the versatility of (1R)-1-Methyl-2,3-dihydro-1H-isoindole (CAS: 134234-40-5) continues to inspire innovative research across multiple therapeutic areas. Current clinical pipelines include three investigational drugs derived from this scaffold, targeting Parkinson's disease, treatment-resistant depression, and certain hematological malignancies. The compound's unique combination of synthetic accessibility, structural rigidity, and three-dimensional diversity positions it as a privileged structure in modern medicinal chemistry.
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